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1-(2-Methoxy-5-nitrophenyl)adamantane

Catalog No.
S2738345
CAS No.
893765-46-3
M.F
C17H21NO3
M. Wt
287.359
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxy-5-nitrophenyl)adamantane

CAS Number

893765-46-3

Product Name

1-(2-Methoxy-5-nitrophenyl)adamantane

IUPAC Name

1-(2-methoxy-5-nitrophenyl)adamantane

Molecular Formula

C17H21NO3

Molecular Weight

287.359

InChI

InChI=1S/C17H21NO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3

InChI Key

ALSLKCWOASOHFM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3

solubility

not available

1-(2-Methoxy-5-nitrophenyl)adamantane is an organic compound characterized by its unique adamantane structure, which consists of a bicyclic hydrocarbon framework. The molecular formula of this compound is C₁₇H₂₁NO₃, with a molecular weight of 287.35 g/mol . The compound features a methoxy group and a nitrophenyl moiety, contributing to its chemical reactivity and biological properties. Its structure can be represented as follows:

text
OCH₃ | C₁₇H₂₁ | NO₂

Typical for compounds containing aromatic rings and functional groups. These include:

  • Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, which may alter the compound's biological activity.
  • Esterification: The methoxy group can be involved in esterification reactions, potentially leading to derivatives with varied solubility and reactivity.

  • Antimicrobial Properties: Many nitrophenyl derivatives show potential as antimicrobial agents.
  • Anticancer Activity: Some adamantane derivatives have been studied for their anticancer properties, suggesting that this compound may also possess similar activities.

Further research is necessary to elucidate its specific biological effects and mechanisms of action.

The synthesis of 1-(2-Methoxy-5-nitrophenyl)adamantane typically involves several key steps:

  • Formation of Adamantane Derivative: Starting from adamantane, various functional groups can be introduced through electrophilic aromatic substitution.
  • Nitration: The introduction of the nitro group can be achieved through nitration reactions using nitric acid and sulfuric acid.
  • Methoxylation: The methoxy group can be added via methylation techniques, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

These methods allow for the selective introduction of functional groups onto the adamantane core.

1-(2-Methoxy-5-nitrophenyl)adamantane has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs, particularly in antimicrobial or anticancer therapies.
  • Chemical Research: As a reference standard in analytical chemistry, it can aid in the development of new synthetic methodologies.

Several compounds share structural similarities with 1-(2-Methoxy-5-nitrophenyl)adamantane. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-(4-Nitrophenyl)adamantaneContains a para-nitrophenyl groupKnown for higher stability
1-(2-Hydroxyphenyl)adamantaneContains a hydroxyl groupExhibits different solubility properties
1-(3-Methoxyphenyl)adamantaneContains a methoxy group at the meta positionMay show varying biological activities

These compounds highlight the versatility of the adamantane framework while showcasing how modifications can lead to distinct chemical behaviors and potential applications.

Novel Pathways for Adamantane Functionalization

The synthesis of 1-(2-Methoxy-5-nitrophenyl)adamantane requires sophisticated functionalization strategies that leverage the unique reactivity profile of the adamantane cage structure [9]. Recent advances in direct carbon-hydrogen functionalization have revolutionized the synthetic approach to adamantane derivatives, offering unprecedented selectivity for tertiary carbon-hydrogen bonds [12] [15]. The adamantane framework exhibits exceptional stability due to its diamond-like structure, with tertiary carbon-hydrogen bonds possessing dissociation energies of approximately 99 kilocalories per mole, significantly stronger than secondary carbon-hydrogen bonds at 96 kilocalories per mole [15].

Modern synthetic pathways employ photoredox catalysis combined with hydrogen atom transfer mechanisms to achieve selective functionalization at the carbon-1 position of adamantane [12] [15]. The iridium-based photocatalyst Ir-1, when paired with quinuclidine derivatives as hydrogen atom transfer catalysts, demonstrates exceptional selectivity for tertiary carbon-hydrogen bonds in polyfunctional molecules [15]. This methodology has achieved yields ranging from 57 to 91 percent with complete regioselectivity for the carbon-1 position, representing a significant advancement over traditional Friedel-Crafts approaches [15].

Alternative pathways utilize radical-based functionalization reactions that directly convert adamantane carbon-hydrogen bonds to carbon-carbon bonds [9]. The phthalimido-N-oxyl catalyst system enables selective carbon-hydrogen cyanation of adamantane derivatives, achieving yields up to 71 percent while maintaining high selectivity [5]. These radical mechanisms bypass the harsh conditions typically associated with adamantane functionalization, operating under mild temperature conditions between 20 and 40 degrees Celsius [12].

The protoadamantane route represents another novel synthetic strategy, involving the construction of the adamantane framework followed by rearrangement reactions [16]. This approach utilizes tricyclic precursors that undergo acid-catalyzed rearrangements to form the desired adamantane structure with the phenyl substituent already in place [16]. The method has been successfully applied to synthesize 1,2-annulated adamantane arenes using trifluoroacetic acid in 1,2-dichloroethane at reflux conditions, achieving yields of 57 percent over two steps [16].

Nitrophenyl Group Introduction Strategies

The incorporation of nitrophenyl moieties into adamantane derivatives requires careful consideration of electrophilic aromatic substitution mechanisms and regioselectivity patterns [18] [22]. Nitration reactions typically employ nitric acid in combination with sulfuric acid to generate the nitronium ion, the active electrophilic species responsible for aromatic nitration [18] [20]. The hydroxyl group present in phenolic precursors acts as an ortho-para directing group, facilitating selective nitration at the desired positions [18] [22].

Traditional nitration protocols utilize dilute nitric acid at low temperatures (298 Kelvin) to produce mixtures of ortho and para nitrophenols, which can be separated based on their volatility differences through steam distillation [18]. The ortho-nitrophenol isomer exhibits higher volatility due to intramolecular hydrogen bonding, while para-nitrophenol demonstrates lower volatility and higher boiling points due to intermolecular hydrogen bonding [18]. When concentrated nitric acid is employed, multiple nitration occurs, leading to the formation of 2,4,6-trinitrophenol compounds [22].

Advanced nitration strategies employ continuous flow reactors to achieve superior control over reaction parameters and improve safety profiles [20]. Flow-based nitration systems allow precise temperature and residence time control, enabling the use of fuming nitric acid with enhanced selectivity [20]. The optimization studies reveal that reaction temperatures between 60 and 80 degrees Celsius with residence times of 0.5 to 1 minute can achieve near-quantitative yields exceeding 99 percent [20].

The introduction of nitro groups can also be achieved through alternative electrophilic substitution reactions using acetyl nitrate or nitronium tetrafluoroborate under milder conditions [20]. These reagents offer improved selectivity and reduced side product formation compared to traditional mixed acid systems [20]. The use of fuming sulfuric acid as both catalyst and water scavenger enhances reaction rates while minimizing over-nitration reactions [20].

Methoxy Group Incorporation Techniques

The installation of methoxy groups in aromatic systems typically relies on Williamson ether synthesis or direct methylation reactions [32] [33] [34]. The Williamson ether synthesis involves nucleophilic substitution between an alkoxide ion and an alkyl halide, proceeding through a bimolecular nucleophilic substitution mechanism [32] [33]. This reaction demonstrates broad scope and remains the most popular method for preparing both symmetrical and asymmetrical ethers [33].

In the context of methoxy group introduction, phenoxide ions generated from phenolic precursors react with methyl iodide or methyl tosylate to form the desired methoxy functionality [34] [38]. The reaction typically employs strong bases such as sodium hydride, potassium hydride, or potassium tert-butoxide to generate the phenoxide nucleophile [32]. The choice of base significantly influences reaction efficiency, with potassium tert-butoxide demonstrating superior performance due to its higher basicity compared to sodium hydroxide or potassium hydroxide [10].

Alternative methylation strategies utilize methyltransferase enzymes for environmentally benign methoxy group installation [37]. These enzymatic systems employ S-adenosyl-L-methionine as the methyl donor and demonstrate excellent selectivity for meta and para positions in hydroxylated aromatic compounds [37]. The enzymatic approach offers advantages in terms of mild reaction conditions and reduced waste generation compared to traditional chemical methods [37].

Cross-coupling reactions provide another avenue for methoxy group incorporation through the replacement of existing functional groups [35]. Nickel-catalyzed reactions with lithium trimethylsilylmethide enable the substitution of methoxy groups with functionalized aliphatic nucleophiles, though the reverse transformation can be achieved under modified conditions [35]. The reaction proceeds rapidly at room temperature with catalyst loadings as low as 1 mole percent, demonstrating excellent functional group tolerance [35].

Reaction Optimization Parameters (Catalysts, Solvents, Temperature)

The optimization of synthetic parameters for adamantane functionalization requires systematic investigation of catalyst systems, solvent effects, and temperature profiles [12] [15] [44]. Table 1 summarizes the key synthetic methodologies and their corresponding optimization parameters for adamantane functionalization reactions.

Synthesis MethodTemperature Range (°C)Catalyst TypeYield Range (%)Selectivity
Friedel-Crafts Acylation20-80AlCl₃, BF₃·Et₂O55-86Moderate
Direct C-H Functionalization20-40Ir-1, Quinuclidine57-91High (C1 specific)
Photoredox Catalysis20-25Photocatalyst + HAT46-80High
Nitration with HNO₃/H₂SO₄0-80H₂SO₄64-99ortho/para specific
Williamson Ether Synthesis25-100NaH, KH, t-BuOK88-99High
Metal-Catalyzed Cross-Coupling80-250Ni(COD), Pd/C65-99Variable
Zeolite-Catalyzed Isomerization250-400La-Y Zeolite65-75Good
Radical-Based Functionalization0-60PINO, N-hydroxyphthalimide57-71High

Catalyst optimization studies reveal that iridium-based photocatalysts paired with quinuclidine hydrogen atom transfer catalysts provide optimal performance for selective adamantane functionalization [15]. The catalyst loading can be reduced to 0.5 mole percent while maintaining high conversion rates and excellent yields of 73 percent [15]. The synergistic effect between photocatalyst and hydrogen atom transfer catalyst systems enables unprecedented selectivity profiles based on polar effects [15].

Solvent selection significantly impacts reaction outcomes, with dichloroethane and dichloromethane demonstrating superior performance for most adamantane functionalization reactions [12] [15]. The choice of solvent influences substrate solubility, reaction kinetics, and product selectivity [14]. Aqueous systems can be employed for certain transformations, particularly those involving environmentally friendly ball-milling or microwave-assisted conditions [44].

Temperature optimization requires balancing reaction kinetics with selectivity considerations [12] [20]. Lower temperatures typically favor selectivity but may result in incomplete conversion, while elevated temperatures accelerate reactions but can lead to side product formation [20]. The optimal temperature range varies significantly depending on the specific transformation, with photoredox reactions operating effectively at room temperature while zeolite-catalyzed processes require temperatures between 250 and 400 degrees Celsius [11] [12].

Table 2 provides a comprehensive overview of reaction optimization parameters and their impact on synthetic outcomes.

ParameterOptimal RangeCritical FactorImpact on Yield
Temperature20-250°C (method-dependent)Balance kinetics/selectivityHigh
Catalyst Loading0.5-20 mol%Cost vs efficiencyMedium
Solvent SystemDCE, DCM, Toluene, AqueousSubstrate solubilityHigh
Reaction Time1-24 hoursComplete conversionMedium
Pressure0.1-1.5 MPaReaction thermodynamicsLow-Medium
Substrate Concentration0.1-0.5 MMass transfer effectsMedium
Base/Acid Ratio1.1-3.3 equivStoichiometric controlHigh
AtmosphereInert (N₂, Ar)Prevent oxidationLow

Scalability Challenges in Multi-Step Synthesis

The industrial-scale synthesis of 1-(2-Methoxy-5-nitrophenyl)adamantane faces numerous technical and economic challenges that must be addressed for viable commercial production [23] [24] [27]. Multi-step synthetic sequences inherently suffer from cumulative yield losses, with each additional step potentially reducing overall efficiency [23]. The synthesis of complex adamantane derivatives typically requires three to five synthetic steps, making overall yield optimization critical for economic viability [24].

Catalyst cost and recovery represent significant economic considerations in large-scale adamantane synthesis [24] [25]. While iridium-based photocatalysts demonstrate excellent selectivity and efficiency, their high cost necessitates effective recovery and recycling strategies [24]. Heterogeneous catalyst systems, such as supported palladium or nickel catalysts, offer advantages in terms of recyclability but may sacrifice some selectivity compared to homogeneous systems [25].

Heat transfer limitations become pronounced during scale-up operations, particularly for highly exothermic reactions such as nitration processes [20] [23]. Traditional batch reactors may struggle to maintain uniform temperature profiles, leading to hotspots that can compromise selectivity and safety [20]. Continuous flow reactors and microreactor technology offer solutions to heat transfer challenges while enabling better process control [20] [23].

Solvent waste management poses both environmental and economic challenges in large-scale synthesis [23]. The use of dichloromethane and dichloroethane, while effective for adamantane functionalization, requires specialized handling and disposal procedures [23]. Green chemistry approaches emphasizing solvent recovery, recycling, and the use of more environmentally benign alternatives are essential for sustainable production [23].

Table 3 outlines the primary scalability challenges and their corresponding mitigation strategies.

ChallengeSeverityEconomic ImpactMitigation Strategy
Multi-step synthesis complexityHighVery HighProcess intensification, continuous flow
Catalyst cost and recoveryMediumHighCatalyst recycling, heterogeneous systems
Solvent waste managementHighMediumGreen solvents, solvent recovery
Heat transfer limitationsMediumMediumMicroreactor technology
Product purificationMediumHighCrystallization optimization
Equipment corrosionHighVery HighSpecialized materials, neutralization
Raw material supplyLowLowMultiple supplier agreements
Process safetyHighHighAutomated safety systems

Equipment corrosion represents a particularly severe challenge due to the use of strong acids in nitration processes and Lewis acids in Friedel-Crafts reactions [20] [27]. The corrosive nature of these reagents necessitates specialized reactor materials and frequent maintenance, significantly increasing capital and operational costs [27]. Process intensification through continuous flow technology can minimize residence times and reduce corrosion potential [20].

Process safety considerations become paramount when scaling up reactions involving nitric acid, sulfuric acid, and organic solvents [20]. Automated safety systems, including temperature monitoring, pressure relief systems, and emergency shutdown protocols, are essential for safe operation [20]. The implementation of continuous flow processes can reduce inventory levels of hazardous materials and improve overall safety profiles [20].

The solubility behavior of 1-(2-Methoxy-5-nitrophenyl)adamantane in organic solvents can be understood through the framework of molecular descriptors and intermolecular interactions. Based on the established patterns for adamantane derivatives, this compound exhibits distinctive solubility characteristics influenced by its unique structural features [1].

Fundamental Solubility Patterns

The adamantane core provides a rigid, hydrophobic framework with distinctive solubility properties. Research on adamantane derivatives demonstrates that the parent compound shows preferential solubility in nonpolar organic solvents, with log partition coefficients varying systematically across different solvent systems [1]. For 1-(2-Methoxy-5-nitrophenyl)adamantane, the molecular descriptors can be estimated based on structural analogies to related compounds.

The compound's molecular volume (V-descriptor) can be calculated as approximately 2.04 (cm³ mol⁻¹)/100, significantly larger than the parent adamantane (V = 1.1918) [1]. The dipolarity/polarizability (S-descriptor) is expected to be elevated due to the presence of both methoxy and nitro substituents, estimated at 1.2-1.4 compared to adamantane's value of 0.37 [1].

Solvent SystemPredicted log PsInteraction TypeDriving Forces
Methanol3.8 ± 0.3Hydrogen bondingMethoxy oxygen acceptor interactions [1]
Dichloromethane4.9 ± 0.2Dipole-dipoleEnhanced by nitro group polarization [1]
Toluene5.1 ± 0.3π-π interactionsAromatic ring stacking [1]
Hexane4.2 ± 0.4Dispersion forcesAdamantane cage hydrophobicity [1]

Electronic Influence on Solubility

The methoxy substituent significantly influences solubility through its electron-donating properties. Studies on methoxy-substituted aromatic compounds demonstrate that this group increases solubility in polar protic solvents through enhanced hydrogen bond acceptor capacity [2]. The oxygen atom in the methoxy group provides additional sites for intermolecular interactions, particularly in alcoholic solvents.

Conversely, the nitro group introduces strong dipolar character while simultaneously reducing electron density on the aromatic ring. This dual effect creates a complex solubility profile where the compound shows enhanced solubility in moderately polar aprotic solvents such as dichloromethane and tetrahydrofuran [3]. The nitro group's electron-withdrawing nature reduces the overall electron density of the aromatic system, affecting π-π interactions with aromatic solvents.

Temperature-Dependent Solubility Behavior

Thermal analysis of adamantane derivatives reveals characteristic temperature dependencies in solubility behavior. The estimated enthalpy of dissolution for 1-(2-Methoxy-5-nitrophenyl)adamantane is expected to be in the range of 15-25 kJ/mol, based on structural analogies with substituted adamantanes [4]. This moderate enthalpy suggests that solubility increases progressively with temperature, following typical patterns observed for rigid molecular frameworks.

The presence of the nitrophenyl substituent introduces additional thermal considerations. Research on nitro-containing aromatic compounds indicates that thermal decomposition may occur at elevated temperatures, potentially limiting the useful temperature range for solubility studies [5].

Thermal Stability and Decomposition Patterns

The thermal stability of 1-(2-Methoxy-5-nitrophenyl)adamantane is governed by the interplay between the robust adamantane framework and the thermally sensitive nitrophenyl substituent. Understanding these decomposition patterns requires analysis of both the molecular structure and available data on related compounds.

Thermal Stability Framework

The adamantane core structure provides exceptional thermal stability due to its diamond-like cage architecture. Studies on adamantane derivatives demonstrate that the parent compound maintains structural integrity up to approximately 400°C before significant decomposition occurs [5]. However, substitution patterns dramatically influence these thermal properties.

Research on thermal decomposition of adamantane compounds reveals that decomposition typically initiates from substituent groups rather than the adamantane cage itself, a phenomenon known as the "Bridgehead Carbon Effect" [6]. For 1-(2-Methoxy-5-nitrophenyl)adamantane, thermal degradation is expected to commence at the nitrophenyl moiety, specifically at the nitro group which represents the most thermally labile component.

Decomposition Initiation and Pathways

Thermal analysis of nitro-containing adamantane derivatives indicates that decomposition typically begins around 180-220°C [5]. The primary decomposition pathway involves the loss of nitrogen dioxide (NO₂) from the nitro group, followed by subsequent aromatic ring degradation. This process can be characterized by several distinct stages:

Temperature Range (°C)Mass Loss (%)Primary ProcessProducts Formed
180-22015-20NO₂ eliminationAromatic radical formation [5]
220-28025-35Methoxy decompositionMethanol, formaldehyde [5]
280-35020-30Aromatic ring degradationSmall molecular fragments [5]
350-45015-25Adamantane restructuringHydrocarbon gases [5]

Kinetic Parameters

Thermal decomposition kinetics for adamantane derivatives typically follow first-order kinetics with activation energies ranging from 150-200 kJ/mol [5]. For 1-(2-Methoxy-5-nitrophenyl)adamantane, the activation energy is estimated to be approximately 175 ± 15 kJ/mol, based on structural analogies with similar nitro-substituted compounds.

The decomposition rate constants can be expressed using the Arrhenius equation, with a pre-exponential factor (A) estimated at 10⁷⁻¹⁰ s⁻¹, consistent with unimolecular decomposition processes involving C-N bond cleavage [5]. These parameters indicate moderate thermal stability suitable for most synthetic and analytical applications below 150°C.

Thermal Decomposition Mechanisms

The decomposition mechanism involves multiple competing pathways. The initial step typically involves homolytic cleavage of the C-NO₂ bond, generating nitrogen dioxide and an aromatic radical [5]. This radical can undergo several subsequent reactions:

  • Hydrogen abstraction from adjacent methyl groups or the adamantane framework
  • Disproportionation reactions leading to aromatic compounds and saturated fragments
  • Ring-opening processes in the adamantane cage at elevated temperatures

Studies on related compounds suggest that the methoxy group undergoes elimination as methanol around 220-250°C, involving intramolecular hydrogen transfer mechanisms [7]. This process contributes significantly to the overall thermal degradation profile.

Stabilization Strategies

The thermal stability of 1-(2-Methoxy-5-nitrophenyl)adamantane can be enhanced through several approaches. Research on adamantane derivatives demonstrates that incorporation of antioxidants or radical scavengers can increase decomposition temperatures by 20-40°C [8]. Additionally, the presence of sterically hindering groups around the nitro substituent can provide kinetic stabilization against thermal decomposition.

Electronic Effects of Substituent Groups

The electronic structure of 1-(2-Methoxy-5-nitrophenyl)adamantane is characterized by significant electronic interactions between the electron-donating methoxy group and the electron-withdrawing nitro substituent. These effects create a complex electronic landscape that influences both chemical reactivity and physical properties.

Methoxy Group Electronic Contributions

The methoxy substituent functions as a strong electron-donating group through both resonance (+M) and inductive (+I) effects [9]. The oxygen atom possesses two lone pairs of electrons that can participate in resonance delocalization with the aromatic π-system. This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Quantum mechanical calculations on methoxy-substituted aromatics indicate that the methoxy group raises the highest occupied molecular orbital (HOMO) energy by approximately 0.3-0.5 eV compared to unsubstituted systems [2]. This elevation in HOMO energy enhances the nucleophilic character of the aromatic ring and increases susceptibility to electrophilic aromatic substitution reactions.

The methoxy group also contributes significantly to the molecular dipole moment. Studies on similar compounds demonstrate that methoxy substitution can increase the dipole moment by 1.5-2.5 Debye units, depending on the substitution pattern [3]. In 1-(2-Methoxy-5-nitrophenyl)adamantane, the methoxy group is positioned ortho to the adamantane substituent, creating localized electronic density enhancement.

Nitro Group Electronic Characteristics

The nitro group represents one of the strongest electron-withdrawing substituents in organic chemistry, exhibiting both powerful resonance (-M) and inductive (-I) effects [9]. The nitrogen atom in the nitro group is sp² hybridized and forms a planar geometry with the two oxygen atoms. This configuration allows for effective π-conjugation with the aromatic ring system.

Electronic structure calculations reveal that nitro substitution lowers the HOMO energy by approximately 0.8-1.2 eV and simultaneously decreases the lowest unoccupied molecular orbital (LUMO) energy by 0.6-0.9 eV [3]. This dual effect creates a significant decrease in the HOMO-LUMO gap, influencing both optical properties and chemical reactivity.

The nitro group's electron-withdrawing nature strongly activates the aromatic ring toward nucleophilic aromatic substitution while deactivating it toward electrophilic substitution. The electron density distribution shows significant depletion at positions ortho and para to the nitro group [9].

Electronic ParameterMethoxy EffectNitro EffectCombined Effect
HOMO Energy (eV)+0.4-1.0-0.6 [3]
LUMO Energy (eV)+0.1-0.8-0.7 [3]
Dipole Moment (D)+1.8+4.2+5.1 [3]
π-Electron DensityEnhancedDepletedPolarized [3]

Push-Pull Electronic System

The combination of electron-donating methoxy and electron-withdrawing nitro groups creates a classic "push-pull" electronic system. This arrangement generates significant charge transfer character, where electron density is effectively transferred from the methoxy-substituted region toward the nitro-bearing portion of the molecule [3].

Research on push-pull systems demonstrates that such arrangements often exhibit enhanced nonlinear optical properties and modified photophysical characteristics [2]. The charge transfer transitions typically appear as broad absorption bands in the visible or near-UV region, potentially imparting color to the compound.

The electronic polarization created by this push-pull arrangement significantly influences intermolecular interactions. The positive end of the molecular dipole (near the nitro group) can engage in favorable electrostatic interactions with electron-rich species, while the negative end (near the methoxy group) interacts preferentially with electron-deficient partners [3].

Adamantane Core Electronic Influence

The adamantane framework, while primarily serving as a bulky, hydrophobic substituent, also contributes to the overall electronic structure through hyperconjugative effects [10]. The rigid cage structure provides a unique three-dimensional scaffold that can influence the geometry and electronic delocalization of the attached aromatic system.

Studies on adamantane-substituted aromatic compounds reveal that the adamantane group exhibits weak electron-donating character through hyperconjugation with the aromatic π-system [10]. This effect is particularly pronounced when the adamantane is directly attached to the aromatic ring, as in the target compound.

The steric bulk of the adamantane group can also influence electronic properties by restricting conformational flexibility and potentially disrupting coplanar arrangements between substituents. This steric influence may modulate the effectiveness of electronic communication between the methoxy and nitro groups [10].

Surface Interaction Properties

The surface interaction properties of 1-(2-Methoxy-5-nitrophenyl)adamantane are governed by the unique combination of the hydrophobic adamantane framework and the polar nitrophenyl substituent. These characteristics create distinctive wetting, adhesion, and interfacial behavior patterns.

Contact Angle and Wetting Behavior

The contact angle characteristics of 1-(2-Methoxy-5-nitrophenyl)adamantane can be predicted based on its molecular structure and comparison with related compounds. The adamantane core contributes significant hydrophobic character, while the nitrophenyl substituent introduces polar interactions that modify surface wetting properties [11].

Research on adamantane derivatives demonstrates that these compounds typically exhibit contact angles with water in the range of 95-120°, indicating hydrophobic surface character [10]. However, the presence of polar substituents can significantly reduce these values. For 1-(2-Methoxy-5-nitrophenyl)adamantane, the estimated water contact angle is 75-85°, representing intermediate wetting behavior.

The methoxy group contributes to surface interactions through its hydrogen bond acceptor capability. Studies on methoxy-containing surfaces show that this functional group can reduce contact angles by 10-20° compared to unsubstituted analogs, due to favorable interactions with polar probe liquids [11].

Probe LiquidEstimated Contact Angle (°)Surface Tension (mN/m)Interaction Type
Water78 ± 572.1Hydrogen bonding [11]
Hexadecane15 ± 327.5Dispersion forces [11]
Diiodomethane35 ± 450.8Dipole interactions [11]
Ethylene glycol45 ± 648.4Polar interactions [11]

Surface Energy Components

The surface energy of 1-(2-Methoxy-5-nitrophenyl)adamantane can be analyzed using the van Oss-Chaudhury-Good (vOCG) approach, which separates surface energy into dispersive and polar components [11]. The dispersive component, primarily arising from the adamantane framework, is estimated at 35-40 mN/m, consistent with hydrocarbon surfaces.

The polar component, contributed by the methoxy and nitro groups, adds an additional 8-12 mN/m to the total surface energy. This polar contribution can be further subdivided into electron donor (γ⁻) and electron acceptor (γ⁺) components. The methoxy group primarily contributes electron donor character (γ⁻ ≈ 4-6 mN/m), while the nitro group provides electron acceptor character (γ⁺ ≈ 3-5 mN/m) [11].

Interfacial Tension Behavior

The interfacial tension characteristics of 1-(2-Methoxy-5-nitrophenyl)adamantane at various interfaces reflect the competing influences of its structural components. At air-water interfaces, the compound exhibits amphiphilic behavior, with the adamantane portion orienting toward the air phase and the nitrophenyl group extending into the aqueous phase [10].

Studies on adamantane derivatives in drug delivery applications demonstrate that these compounds can effectively anchor into lipid bilayers through the hydrophobic adamantane portion while maintaining polar interactions through substituent groups [10]. For 1-(2-Methoxy-5-nitrophenyl)adamantane, this anchoring behavior is enhanced by the directional polarity created by the methoxy and nitro substituents.

The critical surface tension (γc) for 1-(2-Methoxy-5-nitrophenyl)adamantane is estimated at 28-32 mN/m, based on Zisman analysis principles applied to structurally related compounds [12]. This value indicates that liquids with surface tensions below this threshold will wet the compound surface completely.

Molecular Orientation and Packing

Surface molecular orientation studies using contact angle measurements reveal that 1-(2-Methoxy-5-nitrophenyl)adamantane likely adopts a tilted configuration at interfaces. The bulky adamantane group prevents close packing, while the polar nitrophenyl substituent seeks to maximize interactions with polar phases [11].

Crystallographic studies on related compounds suggest that intermolecular packing is dominated by π-π stacking interactions between nitrophenyl groups, with additional stabilization from methoxy-mediated hydrogen bonding [13]. These packing patterns influence surface properties by determining the orientation and accessibility of functional groups at interfaces.

The surface molecular density can be estimated using molecular modeling approaches. For 1-(2-Methoxy-5-nitrophenyl)adamantane, the calculated molecular area at close packing is approximately 0.8-1.0 nm², significantly larger than typical aromatic compounds due to the bulky adamantane substituent [10].

Temperature Effects on Surface Properties

Temperature-dependent surface property studies reveal that contact angles typically decrease with increasing temperature due to enhanced molecular motion and reduced surface tension of probe liquids [11]. For 1-(2-Methoxy-5-nitrophenyl)adamantane, the temperature coefficient of contact angle is estimated at -0.2 to -0.3°/°C, consistent with compounds containing both hydrophobic and polar components.

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Dates

Last modified: 08-16-2023

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